molecular formula C18H20ClNO4S2 B3446708 1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE

1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE

Cat. No.: B3446708
M. Wt: 413.9 g/mol
InChI Key: IVZPEKOJZGKZCN-UHFFFAOYSA-N
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Description

1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is a complex organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to an azepane ring

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylphenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S2/c19-15-8-10-16(11-9-15)25(21,22)17-6-5-7-18(14-17)26(23,24)20-12-3-1-2-4-13-20/h5-11,14H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZPEKOJZGKZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE typically involves the reaction of benzenesulfonyl chloride with azepane under controlled conditions. The reaction is often carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The use of solvents like 1,2-dichloroethane (DCE) can facilitate the reaction by acting as both a solvent and a reactant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions, introducing different functional groups into the compound.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts for cross-coupling reactions, strong bases like DBU for driving sulfonylation reactions, and oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Mechanism of Action

The mechanism of action of 1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes and receptors. This can result in various biological effects, such as antibacterial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is unique due to its dual sulfonyl groups attached to a benzene ring and an azepane ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE
Reactant of Route 2
1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE

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